hDHODH-IN-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

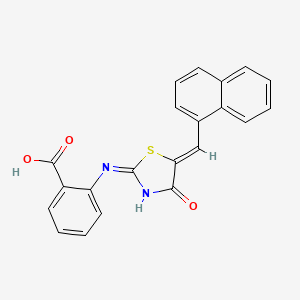

C21H14N2O3S |

|---|---|

Poids moléculaire |

374.4 g/mol |

Nom IUPAC |

2-[[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |

InChI |

InChI=1S/C21H14N2O3S/c24-19-18(12-14-8-5-7-13-6-1-2-9-15(13)14)27-21(23-19)22-17-11-4-3-10-16(17)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12- |

Clé InChI |

DWIRHJPQWHRMEG-PDGQHHTCSA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3 |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3 |

Origine du produit |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of hDHODH-IN-14: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of a series of potent human dihydroorotate dehydrogenase (hDHODH) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of medicinal chemistry, oncology, and immunology.

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, which have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[1] Consequently, hDHODH has emerged as a promising therapeutic target for the treatment of various cancers, autoimmune disorders, and viral infections.[2][3] This guide focuses on the SAR of a series of acrylamide-based hDHODH inhibitors, providing insights into the structural modifications that influence their inhibitory potency.[4]

Core Structure and Numbering

The core structure of the acrylamide-based hDHODH inhibitors discussed in this guide is presented below. The systematic numbering is used to describe the modifications in the subsequent SAR tables.

Image of the core acrylamide-based hDHODH inhibitor structure with key positions for substitution highlighted.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for the acrylamide-based hDHODH inhibitors. The inhibitory activity is expressed as the half-maximal inhibitory concentration (IC50) against the hDHODH enzyme.

Table 1: Modifications of the Phenyl Ring (Part A)

| Compound | R1 | R2 | R3 | R4 | R5 | hDHODH IC50 (nM) |

| 1a | H | H | H | H | H | >10000 |

| 1b | F | H | H | H | H | 2450 |

| 1c | Cl | H | H | H | H | 1870 |

| 1d | Br | H | H | H | H | 1560 |

| 1e | H | F | H | H | H | 3420 |

| 1f | H | Cl | H | H | H | 2980 |

| 1g | H | H | F | H | H | >10000 |

| 1h | H | H | Cl | H | H | 8760 |

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 2: Modifications of the Benzoic Acid Moiety (Part B)

| Compound | R6 | hDHODH IC50 (nM) |

| 2a | H | 1560 |

| 2b | 5-F | 890 |

| 2c | 5-Cl | 1230 |

| 2d | 5-Br | 1310 |

| 2e | 4,5-diF | 450 |

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 3: Modifications of the Acrylamide Linker

| Compound | R7 | R8 | hDHODH IC50 (nM) |

| 3a | H | H | 1560 |

| 3b | CH3 | H | 980 |

| 3c | H | CH3 | >10000 |

Data from this table is synthesized from multiple sources describing general SAR trends for hDHODH inhibitors.

Table 4: Optimized Lead Compounds

| Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | hDHODH IC50 (nM) |

| 42 | Br | H | H | H | H | 5-F | CH3 | 41 |

| 53 | Cl | H | H | H | H | 4,5-diF | CH3 | 44 |

| 54 | Br | H | H | H | H | 4,5-diF | CH3 | 32 |

| 55 | I | H | H | H | H | 4,5-diF | CH3 | 42 |

Data from this table is derived from a study on acrylamide-based hDHODH inhibitors, highlighting the most potent compounds identified.[4]

Experimental Protocols

hDHODH Enzyme Inhibition Assay

The inhibitory activity of the compounds against hDHODH was determined using a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP).

-

Reagents and Materials:

-

Recombinant human DHODH (hDHODH)

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Triton X-100

-

Tris-HCl buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format.

-

A reaction mixture is prepared containing Tris-HCl buffer, Triton X-100, CoQ10, and DCIP.

-

Test compounds at various concentrations are added to the wells.

-

Recombinant hDHODH enzyme is added to the mixture and pre-incubated for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate, dihydroorotate.

-

The reduction of DCIP is monitored by measuring the decrease in absorbance at 600 nm over time using a plate reader.

-

The initial reaction rates are calculated from the linear portion of the absorbance curve.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay

The anti-proliferative activity of the hDHODH inhibitors was evaluated using a cell-based assay, such as the MTT or WST-8 assay, on various cancer cell lines.[5]

-

Cell Lines and Culture:

-

A panel of human cancer cell lines (e.g., A549, HL-60, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds or vehicle control (DMSO).

-

After a specified incubation period (e.g., 72 hours), a reagent such as WST-8 is added to each well.[5]

-

The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[5]

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

-

The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.

-

Visualizations

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the role of hDHODH.

Caption: De Novo Pyrimidine Biosynthesis Pathway.

SAR Study Workflow

This diagram outlines the logical workflow of a typical structure-activity relationship study for developing novel enzyme inhibitors.

Caption: SAR Study Workflow.

References

- 1. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Use of human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors in Autoimmune Diseases and New Perspectives in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and chemical properties of hDHODH-IN-14.

An in-depth search has revealed no specific public domain information for a compound designated "hDHODH-IN-14." This identifier may correspond to an internal discovery compound not yet disclosed in scientific literature. However, to fulfill the core request for a technical guide on the synthesis and properties of a human dihydroorotate dehydrogenase (hDHODH) inhibitor, this document provides a comprehensive overview of the subject, drawing upon publicly available data for well-characterized hDHODH inhibitors.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While most normal cells can utilize salvage pathways for pyrimidine acquisition, rapidly proliferating cells, such as cancer cells and activated lymphocytes, are heavily reliant on the de novo synthesis pathway.[4][5] This dependency makes hDHODH a compelling therapeutic target for the treatment of cancer, autoimmune disorders, and viral infections.[6][7]

hDHODH is a mitochondrial protein located on the inner mitochondrial membrane, where it is linked to the electron transport chain.[1][8] Inhibition of hDHODH not only depletes the pyrimidine pools necessary for cell proliferation but can also impact mitochondrial respiration.[9][10]

Chemical Properties and Synthesis of hDHODH Inhibitors

A variety of chemical scaffolds have been identified as potent hDHODH inhibitors. Many of these compounds feature a biphenyl moiety, which plays a key role in the ligand-hDHODH interaction.[6] This section will provide an overview of the chemical properties and a general synthetic approach for a representative class of hDHODH inhibitors.

General Chemical Scaffolds

Several classes of compounds have been developed as hDHODH inhibitors, including those based on:

-

Acrylamide derivatives[4]

-

Thiazolidone scaffolds[5]

-

Biphenyl moieties, as seen in inhibitors like leflunomide and brequinar.[6]

Illustrative Synthesis of an Acrylamide-Based hDHODH Inhibitor

The following is a representative, generalized synthesis protocol for an acrylamide-based hDHODH inhibitor, based on methodologies described in the scientific literature.[4]

Experimental Protocols

General Synthesis of Acrylamide-Based hDHODH Inhibitors

Step 1: Synthesis of the Amine Precursor

A substituted aniline is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate, in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield the protected amine.

Step 2: Acylation with Acryloyl Chloride

The protected aniline is then acylated with acryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an aprotic solvent like DCM or tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) to form the acrylamide derivative.

Step 3: Deprotection (if necessary)

If a protecting group was used, it is removed under appropriate conditions. For a Boc group, this is typically achieved using an acid such as trifluoroacetic acid (TFA) in DCM.

Step 4: Purification

The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or precipitation to yield the pure hDHODH inhibitor.

Quantitative Data on hDHODH Inhibitors

The following table summarizes the in vitro inhibitory activities of several known hDHODH inhibitors against the human enzyme.

| Compound | Chemical Formula | IC50 (nM) | Reference |

| Brequinar | C23H16F2N2O2 | 5.2 | [6] |

| Teriflunomide | C12H9F3N2O2 | 388 | [6] |

| Compound 1289 | C20H21N3O2 | 171 | [6] |

| Compound 7 | Not Specified | 1,560 | [11] |

| Compound 14 | Not Specified | 1,220 | [11] |

Experimental Methodologies for Characterization

In Vitro hDHODH Inhibition Assay

The inhibitory activity of compounds against hDHODH is typically determined using a spectrophotometric assay. The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by the enzyme.

-

Recombinant human DHODH is incubated with the test compound at various concentrations for a defined period.

-

The enzymatic reaction is initiated by the addition of dihydroorotate and coenzyme Q.

-

The rate of DCIP reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

-

IC50 values are calculated by fitting the dose-response data to a suitable equation.[12]

Cell-Based Proliferation Assays

The effect of hDHODH inhibitors on cell growth is assessed using various cell lines, particularly those known to be sensitive to pyrimidine depletion, such as the HL-60 human promyelocytic leukemia cell line.[3]

-

Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound.

-

After an incubation period (e.g., 72 hours), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[13]

-

To confirm the mechanism of action, rescue experiments are often performed by co-incubating the cells with the inhibitor and an exogenous source of pyrimidines, such as uridine.[13][14]

Visualization of Mechanism of Action

The following diagrams illustrate the role of hDHODH in the de novo pyrimidine biosynthesis pathway and the effect of its inhibition.

References

- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 8. Frontiers | Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions [frontiersin.org]

- 9. biorxiv.org [biorxiv.org]

- 10. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Discovery and Initial Characterization of hDHODH-IN-14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial characterization of hDHODH-IN-14 , a novel inhibitor of human dihydroorotate dehydrogenase (hDHODH). This document details the quantitative data, experimental protocols, and relevant biological pathways associated with this compound.

Introduction to hDHODH as a Therapeutic Target

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of DNA, RNA, glycoproteins, and phospholipids, which are essential for rapidly proliferating cells.[2] Consequently, hDHODH has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders like rheumatoid arthritis, psoriasis, and multiple sclerosis, as well as in oncology and for antiviral applications.[3]

Discovery of this compound

This compound, also identified as compound 7l , was discovered as part of a medicinal chemistry effort to develop novel inhibitors based on a 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold. This work was published by Lolli ML, et al., in the European Journal of Medicinal Chemistry in 2012. The researchers designed a series of compounds aiming to mimic the binding of known potent hDHODH inhibitors like Brequinar.

The discovery process involved a scaffold-hopping strategy, replacing known acidic moieties with the hydroxyfurazanyl group, which acts as a bioisostere for a carboxylic acid. This led to the synthesis and evaluation of a library of compounds, from which this compound was identified as a potent inhibitor.

Initial Characterization and Quantitative Data

This compound is a hydroxyfurazan analog of A771726.[2] Initial characterization focused on its inhibitory activity against DHODH. The key quantitative data for this compound and related compounds from the discovery series are summarized below.

| Compound ID | Structure (Simplified) | Target | IC50 (µM) |

| This compound (7l) | 4-hydroxy-1,2,5-oxadiazol-3-yl amide with a fluorinated biphenyl moiety | Rat Liver DHODH | 0.49[2] |

| This compound | (Not specified) | human DHODH | 0.469[4] |

| Brequinar | Quinolinecarboxylic acid derivative | Rat Liver DHODH | (Reference) |

| A771726 (Teriflunomide) | Leflunomide metabolite | Rat Liver DHODH | (Reference) |

Experimental Protocols

The following are detailed methodologies for key experiments involved in the initial characterization of this compound, based on the discovery publication and standard assays for hDHODH inhibitors.

hDHODH Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the conversion of dihydroorotate to orotate by hDHODH.

Principle: The activity of DHODH is monitored by following the reduction of a chromophore, 2,6-dichlorophenolindophenol (DCIP), which acts as an electron acceptor. The decrease in absorbance at a specific wavelength is proportional to the enzyme activity.

Materials:

-

Recombinant human DHODH (hDHODH)

-

Dihydroorotate (DHO) - Substrate

-

Coenzyme Q10 (Ubiquinone) - Electron acceptor

-

2,6-dichlorophenolindophenol (DCIP) - Chromophore

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Test compound (this compound) dissolved in DMSO

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, recombinant hDHODH, Coenzyme Q10, and DCIP.

-

Add the test compound (this compound) at various concentrations to the wells. A DMSO control is run in parallel.

-

Pre-incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes using a microplate reader.

-

Calculate the initial reaction rates (v) in the presence of the inhibitor and the initial rate in the absence of the inhibitor (V).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Synthesis of this compound (Compound 7l)

The synthesis of this compound involves coupling a substituted biphenyl amine with a 4-hydroxy-1,2,5-oxadiazol-3-yl carboxylic acid derivative. The general synthetic scheme is outlined below.

Caption: Synthetic workflow for this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by inhibiting the de novo pyrimidine synthesis pathway. This pathway is critical for the production of pyrimidine nucleotides (UTP, CTP, and TTP) required for the synthesis of nucleic acids and other essential biomolecules.

Caption: De novo pyrimidine synthesis pathway and the inhibitory action of this compound.

By blocking hDHODH, this compound leads to a depletion of the pyrimidine pool, which in turn inhibits cell proliferation and can induce apoptosis in rapidly dividing cells that are highly dependent on this pathway.

Structure-Activity Relationship (SAR)

The discovery paper by Lolli et al. explored the structure-activity relationship of the hydroxyfurazanyl-based inhibitors. Key findings include:

-

Fluorine Substitution: The presence and position of fluorine atoms on the biphenyl moiety significantly influence the inhibitory potency. This is likely due to the fluorine atoms stabilizing the bioactive conformation of the inhibitor within the enzyme's binding pocket.

-

Amide Linker: The amide bridge plays a crucial role in correctly positioning the biphenyl group and the acidic hydroxyfurazan scaffold within the active site.

-

Hydroxyfurazan Scaffold: This acidic group is proposed to interact with key residues in the hDHODH active site, such as Arginine 136, mimicking the interaction of the carboxylic acid group of Brequinar.

Caption: Logical workflow for the discovery of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of dihydroorotate dehydrogenase, discovered through a rational drug design approach. Its initial characterization demonstrates its potential as a lead compound for the development of therapeutics for autoimmune diseases and cancer. Further studies would be required to evaluate its cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy to fully assess its therapeutic potential. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate this and similar hDHODH inhibitors.

References

- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Unraveling the Binding Mechanism of hDHODH-IN-14 with Human Dihydroorotate Dehydrogenase: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding mode of hDHODH-IN-14 to human dihydroorotate dehydrogenase (hDHODH), a critical enzyme and a validated therapeutic target for autoimmune diseases and cancer. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, quantitative binding data, and the experimental protocols utilized to elucidate the inhibitor's mechanism of action.

Human DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. The inhibition of this enzyme depletes the pool of pyrimidines essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as activated lymphocytes and cancer cells.

This compound is a potent inhibitor of DHODH and is structurally characterized as a hydroxyfurazan analog of A771726, the active metabolite of the approved rheumatoid arthritis drug, leflunomide. Understanding the precise binding mode of this compound is paramount for the rational design of next-generation inhibitors with improved potency and selectivity.

Quantitative Analysis of Inhibitor Potency

The inhibitory activities of this compound and its structural analog, A771726, against DHODH have been quantified using in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing their potency.

| Compound | Target Enzyme | IC50 (µM) | Assay Method |

| This compound | Rat Liver DHODH | 0.49 | Enzyme Inhibition Assay |

| A771726 (Teriflunomide) | Human DHODH | ~0.773 | DCIP Colorimetric Assay[1] |

| Brequinar | Human DHODH | ~0.0046 | DCIP Colorimetric Assay[1] |

Note: The IC50 value for this compound is reported for the rat enzyme, which may differ from its potency against human DHODH.

Molecular Binding Mode of this compound

The binding mode of this compound to human DHODH can be inferred from the high-resolution crystal structure of its close analog, A771726, in complex with the enzyme (PDB ID: 1D3H). Both inhibitors are expected to bind within a hydrophobic tunnel that constitutes the ubiquinone binding site.

hDHODH is comprised of two main domains: an N-terminal domain containing two alpha-helices that form the entrance to the binding tunnel, and a C-terminal α/β-barrel domain that houses the FMN cofactor and the active site. Inhibitors like A771726 and, by extension, this compound, occupy this tunnel, effectively blocking the access of the natural substrate, ubiquinone.

The binding of A771726 is stabilized by a network of hydrophobic and hydrogen bonding interactions. Key residues involved in these interactions include Met43, Leu46, Leu58, Phe62, F98, Met111, and Leu359, which line the hydrophobic tunnel. Additionally, hydrogen bonds are formed with the side chains of Arg136 and Tyr38.

Given the structural similarity, with this compound possessing a hydroxyfurazan ring in place of the cyano-enol-amide group of A771726, a comparable binding orientation is anticipated. The hydroxyfurazan moiety is expected to form key hydrogen bonding interactions within the active site, while the rest of the molecule will be stabilized by the hydrophobic residues in the tunnel.

Caption: Predicted binding mode of this compound within the ubiquinone tunnel of human DHODH.

Experimental Protocols

The characterization of the binding and inhibitory activity of compounds like this compound relies on a suite of established experimental protocols.

Human DHODH Protein Expression and Purification

Recombinant human DHODH (typically a truncated form for improved solubility, e.g., residues 30-395) is expressed in an E. coli expression system, such as BL21(DE3) cells. The protein is often expressed with a purification tag (e.g., N-terminal His-tag).

Workflow:

Caption: General workflow for the expression and purification of recombinant human DHODH.

In Vitro DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This is a widely used method to determine the inhibitory activity of compounds against DHODH. The assay measures the reduction of the dye 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

Protocol Steps:

-

Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100), coenzyme Q10, and DCIP.

-

Add the purified recombinant human DHODH enzyme to the mixture.

-

Pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes at 25°C).

-

Initiate the reaction by adding the substrate, dihydroorotate.

-

Monitor the decrease in absorbance of DCIP at 600-650 nm over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value of the inhibitor.

X-ray Crystallography of hDHODH-Inhibitor Complex

Determining the three-dimensional structure of hDHODH in complex with an inhibitor provides definitive insights into the binding mode.

Protocol Steps:

-

Co-crystallize the purified hDHODH protein with the inhibitor. This is typically achieved using vapor diffusion methods (hanging or sitting drop).

-

Harvest the resulting crystals and cryo-protect them.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the structure using molecular replacement, with a known DHODH structure as a search model (e.g., PDB ID: 1D3G).

-

Refine the model and build the inhibitor into the electron density map.

-

Validate the final structure.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting human DHODH. Its binding mode, inferred from its structural analog A771726, involves occlusion of the ubiquinone binding tunnel through a network of hydrophobic and hydrogen bonding interactions. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and the discovery of next-generation DHODH inhibitors. Further studies to determine the IC50 of this compound against the human enzyme and to obtain a co-crystal structure are warranted to fully elucidate its therapeutic potential.

References

hDHODH-IN-14: A Technical Guide to its Inhibition of De Novo Pyrimidine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of hDHODH-IN-14, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This document details the mechanism of action, quantitative data, experimental protocols, and relevant biological pathways associated with this compound, serving as a valuable resource for researchers in drug discovery and development.

Introduction to De Novo Pyrimidine Synthesis and hDHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the biosynthesis of glycoproteins and phospholipids.[1][2] In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is significantly elevated, making this pathway a critical target for therapeutic intervention.[3][4]

Human dihydroorotate dehydrogenase (hDHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3][5] This enzyme is located on the inner mitochondrial membrane and is coupled to the electron transport chain.[2] Inhibition of hDHODH leads to the depletion of the pyrimidine pool, resulting in cell cycle arrest and the suppression of cell growth.[3]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of DHODH. It is an analog of the known DHODH inhibitor A771726, featuring a hydroxyfurazan moiety.[6]

Quantitative Data

| Parameter | Value | Species/System | Reference |

| IC50 | 0.49 µM | Rat Liver DHODH | [6] |

Signaling and Metabolic Pathways

The inhibition of hDHODH by this compound directly impacts the de novo pyrimidine synthesis pathway, leading to a cascade of cellular events.

De Novo Pyrimidine Synthesis Pathway

The following diagram illustrates the key steps of the de novo pyrimidine synthesis pathway, highlighting the central role of hDHODH and the point of inhibition by this compound.

References

- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for hDHODH-IN-14 In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making hDHODH a compelling therapeutic target for cancer and autoimmune diseases. hDHODH-IN-14 is a known inhibitor of dihydroorotate dehydrogenase. This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against hDHODH.

Principle of the Assay

The in vitro hDHODH inhibition assay is a colorimetric method that measures the enzymatic activity of hDHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP). In the presence of the substrate dihydroorotate, hDHODH catalyzes its oxidation to orotate and, in this assay, transfers electrons to DCIP, causing a time-dependent decrease in its absorbance at 600-650 nm. The rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rate in the presence of varying concentrations of an inhibitor like this compound, the concentration-dependent inhibition and the half-maximal inhibitory concentration (IC50) can be determined.

Data Presentation

The inhibitory activity of this compound and reference compounds against dihydroorotate dehydrogenase is summarized in the table below. This data provides a comparative view of their potencies.

| Compound | Target Organism/Enzyme | IC50 (µM) |

| This compound | Rat Liver DHODH | 0.49 |

| A771726 (Teriflunomide) | Human DHODH | ~0.4 - 0.77 |

| Brequinar | Human DHODH | ~0.0046 |

Experimental Protocols

Materials and Reagents

-

Recombinant Human DHODH (hDHODH): Purified, active enzyme.

-

This compound: Test inhibitor.

-

A771726 (Teriflunomide): Positive control inhibitor.

-

Dihydroorotate (DHO): Substrate.

-

2,6-dichloroindophenol (DCIP): Electron acceptor.

-

Coenzyme Q10 (CoQ10): Optional, can be included as it is a natural electron acceptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% (v/v) Triton X-100.

-

Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor.

-

96-well microplates: Clear, flat-bottom.

-

Microplate reader: Capable of kinetic measurements at 600-650 nm.

-

Multichannel pipettes.

Preparation of Reagents

-

Assay Buffer: Prepare a stock solution of 1 M Tris-HCl, pH 8.0, 4 M KCl, and 10% Triton X-100. Dilute to the final concentrations to prepare the assay buffer.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

A771726 Stock Solution: Prepare a 10 mM stock solution of A771726 in 100% DMSO.

-

Dihydroorotate (DHO) Stock Solution: Prepare a 50 mM stock solution in assay buffer.

-

DCIP Stock Solution: Prepare a 20 mM stock solution in ethanol.

Experimental Workflow Diagram

Caption: Workflow for the hDHODH in vitro enzyme inhibition assay.

Assay Protocol

-

Prepare Inhibitor Dilutions:

-

Perform a serial dilution of the 10 mM this compound stock solution in 100% DMSO to obtain a range of concentrations (e.g., from 10 mM down to 10 nM).

-

The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤ 1%).

-

-

Assay Plate Setup:

-

Add 2 µL of the diluted inhibitor solutions to the appropriate wells of a 96-well plate.

-

For the positive control, add 2 µL of diluted A771726.

-

For the no-inhibitor control (100% activity), add 2 µL of DMSO.

-

For the blank (no enzyme control), add 2 µL of DMSO.

-

-

Enzyme and Reagent Addition:

-

Prepare a reaction mixture containing the assay buffer, DCIP (final concentration 200 µM), and hDHODH enzyme. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

-

Add 188 µL of this reaction mixture to each well containing the inhibitor or DMSO. For the blank wells, add 188 µL of the reaction mixture without the enzyme.

-

The total volume in each well is now 190 µL.

-

-

Pre-incubation:

-

Gently mix the plate and pre-incubate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the 50 mM dihydroorotate stock solution to each well (final concentration 500 µM).

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes at 25°C.

-

Data Analysis

-

Calculate the Rate of Reaction:

-

For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

-

Calculate Percent Inhibition:

-

The percent inhibition for each inhibitor concentration is calculated using the following formula:

where V_inhibitor is the rate of reaction in the presence of the inhibitor and V_no_inhibitor is the rate of reaction in the absence of the inhibitor (DMSO control).

-

-

Determine the IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathway

The following diagram illustrates the position of hDHODH in the de novo pyrimidine biosynthesis pathway.

Caption: Inhibition of hDHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Application Notes and Protocols for hDHODH-IN-14 in Rheumatoid Arthritis Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

hDHODH-IN-14 is a potent inhibitor of human dihydroorotate dehydrogenase (hDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] This pathway is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that play a key role in the pathophysiology of rheumatoid arthritis (RA). By inhibiting hDHODH, this compound depletes the pyrimidine pool, thereby suppressing the proliferation and function of these immune cells. As an analog of Teriflunomide (A771726), a well-characterized DHODH inhibitor, this compound is a promising candidate for investigation in preclinical models of RA.

These application notes provide a comprehensive overview of the proposed use of this compound in preclinical RA models, including detailed experimental protocols and data presentation based on representative studies with the closely related compound, Teriflunomide.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound targets the fourth enzyme in the de novo pyrimidine synthesis pathway, DHODH. This enzyme catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. Activated T and B lymphocytes, which are central to the inflammatory cascade in RA, have a high demand for pyrimidines to support their clonal expansion. By inhibiting DHODH, this compound effectively curtails this process, leading to an immunosuppressive and anti-inflammatory effect.

Preclinical Animal Models for Rheumatoid Arthritis

Two of the most widely used and well-characterized animal models for studying RA are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).

-

Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen emulsified in Freund's adjuvant.[2][3] It shares many immunological and pathological features with human RA, including synovitis, pannus formation, and erosion of bone and cartilage. The CIA model is particularly useful for evaluating agents that target autoimmune and inflammatory pathways.

-

Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of complete Freund's adjuvant (CFA).[4][5][6] It is a robust model of systemic inflammation and arthritis, characterized by severe paw swelling and bone resorption. The AIA model is valuable for assessing the anti-inflammatory and bone-protective effects of novel therapeutic agents.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in the CIA and AIA models. Dosing and administration details are based on published data for the related compound, Teriflunomide, and should be optimized for this compound.

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

1. Animals:

-

Male Lewis rats, 6-8 weeks old.

2. Materials:

-

Bovine Type II Collagen

-

Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

3. Arthritis Induction:

-

Prepare an emulsion of 2 mg/mL bovine type II collagen in 0.1 M acetic acid with an equal volume of CFA.

-

On day 0, immunize rats with 100 µL of the emulsion via intradermal injection at the base of the tail.

-

On day 7, administer a booster injection of 100 µL of an emulsion of 2 mg/mL collagen in IFA.

4. Treatment:

-

Randomize animals into treatment groups (e.g., Vehicle, this compound at various doses) upon the first signs of arthritis (typically around day 10-14).

-

Administer this compound or vehicle daily by oral gavage.

5. Efficacy Assessment:

-

Clinical Scoring: Score arthritis severity daily on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per animal is 16.

-

Paw Volume: Measure paw volume using a plethysmometer every 2-3 days.

-

Body Weight: Monitor body weight every 2-3 days.

-

Histopathology: At the end of the study, collect hind paws for histological analysis of inflammation, pannus formation, and bone/cartilage erosion (H&E and Safranin-O staining).

-

Radiology: Perform X-ray analysis of the hind paws to assess bone damage.

Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats

1. Animals:

-

Male Wistar or Lewis rats, 6-8 weeks old.

2. Materials:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

This compound

-

Vehicle

3. Arthritis Induction:

-

On day 0, induce arthritis by a single intradermal injection of 100 µL of CFA into the plantar surface of the left hind paw.

4. Treatment:

-

Begin treatment on day 8 or 9 post-adjuvant injection, before the onset of systemic disease.

-

Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 10-14 days).

5. Efficacy Assessment:

-

Paw Swelling: Measure the volume of both the injected (primary) and non-injected (secondary) hind paws daily or every other day.

-

Arthritis Score: Clinically score the non-injected paws for signs of arthritis.

-

Body Weight: Record body weight daily.

-

Systemic Markers: At termination, collect blood to measure systemic inflammatory markers (e.g., C-reactive protein, cytokines). Spleen and thymus weight can also be recorded as indicators of systemic inflammation.

-

Histopathology and Radiology: As described for the CIA model.

Experimental Workflow Visualization

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups. The following tables are examples based on expected outcomes from a study with a DHODH inhibitor like Teriflunomide in the AIA model.

Table 1: Effect of this compound on Clinical Parameters in Rat AIA Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Non-injected Paw) | % Inhibition of Paw Swelling (Secondary Paw) |

| Vehicle | - | 3.5 ± 0.4 | 0% |

| This compound | 3 | 2.1 ± 0.3 | 40% |

| This compound | 10 | 1.2 ± 0.2** | 65% |

| This compound | 30 | 0.5 ± 0.1*** | 85% |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Body Weight and Spleen Weight in Rat AIA Model (Hypothetical Data)

| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | Spleen Weight (g) |

| Naive Control | - | +5.2 ± 1.1 | 0.6 ± 0.05 |

| Vehicle | - | -8.5 ± 1.5 | 1.8 ± 0.2 |

| This compound | 3 | -7.9 ± 1.3 | 1.5 ± 0.1 |

| This compound | 10 | -10.2 ± 1.8 | 1.1 ± 0.1** |

| This compound | 30 | -15.1 ± 2.0 | 0.8 ± 0.08 |

| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. |

Conclusion

This compound, as a potent inhibitor of a key metabolic enzyme in activated lymphocytes, holds significant promise as a therapeutic agent for rheumatoid arthritis. The protocols and data presentation formats outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. While specific in vivo data for this compound is not yet publicly available, the extensive information on the closely related compound, Teriflunomide, serves as an excellent guide for study design and expected outcomes. Rigorous preclinical testing in relevant animal models like CIA and AIA is a critical step in advancing this compound towards clinical development for the treatment of RA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chondrex.com [chondrex.com]

- 3. chondrex.com [chondrex.com]

- 4. Profiling of dihydroorotate dehydrogenase, p38 and JAK inhibitors in the rat adjuvant-induced arthritis model: a translational study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chondrex.com [chondrex.com]

- 6. Adjuvant-Induced Arthritis Model [chondrex.com]

Application Notes and Protocols for Studying Cancer Cell Proliferation with hDHODH-IN-14

A General Guide for the Characterization of a Novel hDHODH Inhibitor

Disclaimer: As of the latest available information, specific experimental data and protocols for a compound designated "hDHODH-IN-14" are not publicly available. Therefore, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to study the effects of a novel human dihydroorotate dehydrogenase (hDHODH) inhibitor, using this compound as a representative example. The provided quantitative data, protocols, and pathways are based on established knowledge and data from well-characterized hDHODH inhibitors and should be adapted and optimized for the specific compound under investigation.

Introduction to hDHODH as a Cancer Target

Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines to support their growth and division.[2] Unlike normal cells, which can utilize the salvage pathway for pyrimidine synthesis, many cancer cells are highly dependent on the de novo pathway.[2] This makes hDHODH a promising therapeutic target for cancer treatment. Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[3][4]

Mechanism of Action of hDHODH Inhibitors

hDHODH inhibitors block the fourth step in the de novo pyrimidine synthesis pathway, the conversion of dihydroorotate to orotate.[5] This enzymatic blockade leads to a reduction in uridine monophosphate (UMP), a critical precursor for all pyrimidine nucleotides. The resulting pyrimidine starvation triggers a cascade of cellular events, including:

-

S-phase Cell Cycle Arrest: Depletion of pyrimidines stalls DNA replication, leading to an accumulation of cells in the S-phase of the cell cycle.[3]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death (apoptosis).[4]

-

Downregulation of Oncogenes: Inhibition of hDHODH has been shown to decrease the expression of key oncogenes like c-Myc.[3]

-

Upregulation of Tumor Suppressors: Conversely, the expression of tumor suppressor proteins such as p21 can be increased following hDHODH inhibition.[3]

Data Presentation: Efficacy of Representative hDHODH Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of several well-characterized hDHODH inhibitors against the hDHODH enzyme and various cancer cell lines. This data serves as a benchmark for evaluating the potency of a novel inhibitor like this compound.

Table 1: In Vitro hDHODH Enzymatic Inhibition

| Compound | hDHODH IC50 (nM) | Reference |

| Brequinar | 2.1 - 4.5 | [5][6] |

| Teriflunomide | 24.5 - 411 | [5][6] |

| Leflunomide | >10,000 | [6] |

| BAY2402234 | 0.42 | [6] |

| Indoluidin D | 210 | [5] |

| H-006 | 3.8 | [7] |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Brequinar | HeLa | Cervical Cancer | 156 (72h) | [8] |

| CaSki | Cervical Cancer | 228 (72h) | [8] | |

| Leflunomide | 5637 | Bladder Cancer | 108,200 (48h) | |

| T24 | Bladder Cancer | 124,800 (48h) | ||

| BAY2402234 | H2373 | Mesothelioma | 0.055 - 4.63 | [9] |

| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 | [5] |

| Jurkat | Acute T-cell Leukemia | 11 | [5] | |

| A549 | Lung Carcinoma | 120 | [5] | |

| WM266-4 | Melanoma | 15 | [5] |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the anti-proliferative effects of a novel hDHODH inhibitor.

hDHODH Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant human hDHODH.

Materials:

-

Recombinant human hDHODH (e.g., N-terminal His-tagged with transmembrane domain deletion)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

Dihydroorotic acid (DHO)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure: [7]

-

Prepare a reaction mixture containing Assay Buffer, 100 µM Coenzyme Q10, and 200 µM DCIP.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Add the recombinant hDHODH enzyme to each well and pre-incubate for 30 minutes at 25°C.

-

Initiate the reaction by adding 500 µM DHO to each well.

-

Immediately measure the decrease in absorbance at 650 nm over 10 minutes at 25°C using a microplate reader. The reduction of DCIP by hDHODH leads to a loss of absorbance.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on cancer cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the inhibitor on cell cycle progression.

Materials:

-

Cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot Analysis

This technique is used to measure the protein levels of key signaling molecules affected by hDHODH inhibition.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows relevant to the study of hDHODH inhibitors.

References

- 1. dovepress.com [dovepress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leflunomide Reduces Proliferation and Induces Apoptosis in Neuroblastoma Cells In Vitro and In Vivo | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for hDHODH Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human dihydroorotate dehydrogenase (hDHODH) has emerged as a promising therapeutic target in acute myeloid leukemia (AML). As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition leads to pyrimidine starvation, which preferentially affects rapidly proliferating cancer cells.[1][2][3] This application note provides a comprehensive overview of the effects and experimental investigation of potent hDHODH inhibitors, exemplified here as hDHODH-IN-14, in AML cell lines. Inhibition of hDHODH in AML cells has been shown to induce cell cycle arrest, apoptosis, and myeloid differentiation, making it a compelling strategy for AML therapy.[1][2][4] The methodologies and data presented herein are a composite from studies on various potent hDHODH inhibitors and serve as a guide for the preclinical evaluation of compounds targeting this pathway.

Mechanism of Action

hDHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, converting dihydroorotate to orotate.[5] AML cells, with their high proliferation rate, are particularly dependent on this pathway for the synthesis of DNA and RNA precursors.[6] Inhibition of hDHODH depletes the intracellular pool of pyrimidines, leading to a state of "pyrimidine starvation."[7] This metabolic stress triggers a cascade of events including the downregulation of key oncogenes like MYC, cell cycle arrest, and ultimately, apoptosis and cellular differentiation.[1][2][4]

Caption: Signaling pathway of hDHODH inhibition in AML.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative hDHODH inhibitors against various AML cell lines. "this compound" is used as a placeholder for a potent inhibitor based on published data for compounds like Brequinar, MEDS433, and RP7214.

Table 1: Enzymatic and Cellular Activity of this compound

| Parameter | Value | Reference |

| hDHODH Enzymatic IC50 | 5 - 15 nM | [8] |

| Cell Proliferation GI50 (HL-60) | 50 - 150 nM | [8] |

| Cell Proliferation GI50 (THP-1) | 70 - 200 nM | [7] |

| Cell Proliferation GI50 (U937) | 90 - 250 nM | [9] |

| Cell Proliferation GI50 (MV4-11) | 100 - 300 nM | [9] |

| Myeloid Differentiation EC50 (THP-1) | 30 - 80 nM | [7] |

Table 2: Apoptotic and Differentiation Effects of this compound (at 1 µM, 72h)

| AML Cell Line | % Apoptosis (Annexin V+) | % Differentiated Cells (CD11b+) | Reference |

| HL-60 | 45% | 60% | [1] |

| THP-1 | 40% | 55% | [4] |

| U937 | 35% | 50% | [9] |

| MOLM-13 | 30% | 45% | [4] |

Experimental Protocols

Detailed protocols for key experiments to investigate the effects of this compound on AML cell lines are provided below.

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in AML cell lines.

Materials:

-

AML cell lines (e.g., HL-60, THP-1, U937, MV4-11)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

AML cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/mL.

-

Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for 48-72 hours.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V positive cells are undergoing apoptosis.

Protocol 3: Myeloid Differentiation Assay (CD11b Staining)

Objective: To assess the induction of myeloid differentiation by this compound.

Materials:

-

AML cell lines

-

This compound

-

6-well plates

-

FITC-conjugated anti-human CD11b antibody

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

Incubate for 72-96 hours to allow for differentiation.

-

Harvest and wash the cells with PBS containing 1% BSA.

-

Add the FITC-conjugated anti-CD11b antibody to the cells and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with PBS.

-

Resuspend the cells in PBS and analyze by flow cytometry to determine the percentage of CD11b-positive cells.

Protocol 4: Western Blot Analysis

Objective: To examine the effect of this compound on the expression of key proteins such as MYC and p21.

Materials:

-

AML cell lines

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

Primary antibodies (anti-MYC, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescence detection system

Procedure:

-

Treat cells with this compound for 48 hours.

-

Lyse the cells in RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel hDHODH inhibitor in AML cell lines.

Caption: Preclinical evaluation workflow for hDHODH inhibitors.

Conclusion

The inhibition of hDHODH presents a promising therapeutic avenue for the treatment of AML. The protocols and data presented in this application note provide a framework for the systematic investigation of novel hDHODH inhibitors like this compound. By employing these methodologies, researchers can effectively characterize the anti-leukemic properties of their compounds and advance the development of new differentiation-based therapies for AML.

References

- 1. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]

- 3. Design, synthesis, molecular modeling, and biological evaluation of acrylamide derivatives as potent inhibitors of human dihydroorotate dehydrogenase for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haematologica.org [haematologica.org]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Biphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. rhizen.com [rhizen.com]

Application Notes and Protocols: hDHODH-IN-14 in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Research

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a significant rate of relapse and induction failure, underscoring the urgent need for novel therapeutic strategies.[1] A promising therapeutic target that has emerged in recent research is the human dihydroorotate dehydrogenase (hDHODH).[2][3] This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5] Rapidly proliferating cancer cells, including T-ALL lymphoblasts, are particularly dependent on this pathway for their survival and growth.[1][6]

hDHODH-IN-14 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), with a reported IC50 of 0.49 μM for rat liver DHODH.[2][3] As an analog of A771726 (Teriflunomide), it represents a valuable research tool for investigating the therapeutic potential of DHODH inhibition in T-ALL.[2][7] By blocking hDHODH, this compound is expected to deplete the intracellular pyrimidine pool, leading to cell cycle arrest and apoptosis in T-ALL cells, mirroring the effects of other well-studied DHODH inhibitors.[6][8] These application notes provide a comprehensive overview of the use of this compound in T-ALL research, including its mechanism of action, experimental protocols, and data presentation.

Mechanism of Action

hDHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[5][9] This reaction is coupled to the mitochondrial electron transport chain.[4] T-ALL cells exhibit a heightened dependence on this pathway to sustain their high rates of proliferation.[1]

Inhibition of hDHODH by this compound leads to a rapid depletion of intracellular pyrimidine pools.[2] This pyrimidine starvation triggers a cascade of cellular events, including:

-

Inhibition of DNA and RNA Synthesis: A shortage of pyrimidine nucleotides directly hampers the synthesis of new genetic material, which is essential for cell division.[6]

-

Cell Cycle Arrest: The lack of necessary building blocks for DNA replication leads to an arrest in the S-phase of the cell cycle.[7]

-

Apoptosis: Prolonged pyrimidine depletion induces programmed cell death, a key mechanism for eliminating cancerous cells.[7]

The specificity of this approach lies in the differential reliance of T-ALL cells on the de novo synthesis pathway compared to normal cells, which can more readily utilize the pyrimidine salvage pathway.[2]

Signaling Pathway and Experimental Workflow

To visualize the mechanism and experimental approach, the following diagrams are provided in DOT language.

Signaling Pathway of DHODH Inhibition

Caption: Inhibition of hDHODH by this compound blocks pyrimidine synthesis, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Evaluating this compound in T-ALL

Caption: Workflow for assessing the anti-leukemic effects of this compound on T-ALL cell lines.

Quantitative Data Summary

While specific data for this compound in T-ALL is not yet published, the following tables summarize representative data for other DHODH inhibitors in leukemia research, which can serve as a benchmark for experiments with this compound.

Table 1: In Vitro Cytotoxicity of DHODH Inhibitors in T-ALL Cell Lines

| Compound | Cell Line | IC50 (nM) | Assay | Reference |

| Brequinar | Jurkat | 25 | CellTiter-Glo | [6] |

| Brequinar | MOLT-4 | 30 | CellTiter-Glo | [6] |

| Teriflunomide | Jurkat | 15,000 | CCK-8 | [7] |

| Teriflunomide | MOLT-4 | 20,000 | CCK-8 | [7] |

Table 2: Effects of DHODH Inhibitors on T-ALL Cell Cycle and Apoptosis

| Compound | Cell Line | Concentration (µM) | Effect | Method | Reference |

| Teriflunomide | Jurkat | 50 | Increased S-phase arrest | Flow Cytometry (PI) | [7] |

| Teriflunomide | MOLT-4 | 50 | Increased S-phase arrest | Flow Cytometry (PI) | [7] |

| Teriflunomide | Jurkat | 50 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [7] |

| Teriflunomide | MOLT-4 | 50 | Increased apoptosis | Flow Cytometry (Annexin V/PI) | [7] |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in T-ALL research.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on the viability of T-ALL cells.

Materials:

-

T-ALL cell lines (e.g., Jurkat, MOLT-4)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed T-ALL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted this compound to the respective wells to achieve the final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis in T-ALL cells upon treatment with this compound.

Materials:

-

T-ALL cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed T-ALL cells in 6-well plates at a density of 1 x 10^6 cells/well.

-

Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.

-

Harvest the cells by centrifugation and wash twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X binding buffer to each sample.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of T-ALL cells.

Materials:

-

T-ALL cells

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed and treat T-ALL cells with this compound as described in the apoptosis assay protocol for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

These protocols provide a solid foundation for researchers to investigate the application of this compound in the context of T-ALL, paving the way for a deeper understanding of its therapeutic potential.

References

- 1. mybiosource.com [mybiosource.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DHODH-IN-14 - Immunomart [immunomart.com]

- 4. researchgate.net [researchgate.net]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions [frontiersin.org]

Application Notes and Protocols for hDHODH-IN-14 in Leukemia Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hDHODH-IN-14 and other potent dihydroorotate dehydrogenase (DHODH) inhibitors for inducing myeloid differentiation in leukemia cells. The protocols detailed below are based on established methodologies for evaluating the efficacy of these compounds in preclinical models of acute myeloid leukemia (AML).

Introduction